7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one
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Overview
Description
7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a ketone group in its structure suggests that it might exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom into the phthalazinone core.
Alkylation: Attachment of the 3-oxobutyl group to the phthalazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phthalazinones.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one would depend on its specific interactions with biological targets. Generally, it might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Brominated Compounds: Compounds containing bromine atoms with different core structures.
Uniqueness
Structural Features: The combination of a bromine atom and a 3-oxobutyl group in the phthalazinone core.
Reactivity: Unique reactivity patterns due to the presence of both bromine and ketone groups.
Properties
Molecular Formula |
C12H11BrN2O2 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
7-bromo-2-(3-oxobutyl)phthalazin-1-one |
InChI |
InChI=1S/C12H11BrN2O2/c1-8(16)4-5-15-12(17)11-6-10(13)3-2-9(11)7-14-15/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
FYTSKISYCDHNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |
Origin of Product |
United States |
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